EC-hepcidin3 -

EC-hepcidin3

Catalog Number: EVT-245938
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EC-hepcidin3 is a member of the hepcidin family of antimicrobial peptides, which are crucial in regulating iron metabolism and exhibiting antimicrobial properties. This peptide is derived from the orange-spotted grouper (Epinephelus coioides), a species known for its ability to thrive in various aquatic environments. Hepcidins play a significant role in innate immunity by modulating iron homeostasis and providing defense against pathogens.

Source

The primary source of EC-hepcidin3 is the orange-spotted grouper, which has been extensively studied for its immune responses and antimicrobial peptides. The gene encoding this peptide has been cloned and characterized, revealing its potential applications in aquaculture and medicine due to its antibacterial properties against various pathogens .

Classification

EC-hepcidin3 belongs to the class of antimicrobial peptides, specifically the hepcidin family. These peptides are characterized by their small size, typically ranging from 20 to 25 amino acids, and their ability to form amphipathic structures that disrupt microbial membranes. They are classified based on their origin (e.g., fish, mammals) and their specific functions related to iron regulation and antimicrobial activity.

Synthesis Analysis

Methods

The synthesis of EC-hepcidin3 can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression vector. Commonly used expression systems include Escherichia coli due to its rapid growth and high yield capabilities .

Technical Details:

  1. Gene Cloning: The EC-hepcidin3 gene is amplified using polymerase chain reaction techniques and cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into Escherichia coli cells through heat shock or electroporation.
  3. Expression Induction: The bacteria are cultured and induced with isopropyl β-D-1-thiogalactopyranoside to promote peptide expression.
  4. Purification: The expressed peptide is purified using techniques such as nickel-affinity chromatography, followed by cleavage of fusion tags if necessary .
Molecular Structure Analysis

Structure

EC-hepcidin3 consists of a sequence that includes several cysteine residues, which form disulfide bonds essential for its structural stability and biological activity. The typical structure of hepcidins includes an amphipathic nature that facilitates interaction with microbial membranes.

Data

The amino acid sequence of EC-hepcidin3 has been documented, showing a specific arrangement that contributes to its function:

  • Sequence: Cysteine-rich regions are critical for forming the characteristic loop structure found in hepcidins.
Chemical Reactions Analysis

Reactions

EC-hepcidin3 primarily acts through interactions with microbial membranes, leading to cell lysis. The mechanism involves:

  1. Membrane Disruption: The peptide inserts itself into bacterial membranes, creating pores that compromise cell integrity.
  2. Iron Regulation: By binding to ferroportin, EC-hepcidin3 regulates iron export from cells, thus limiting the availability of this essential nutrient for pathogens .

Technical Details

The interactions can be studied using techniques such as circular dichroism spectroscopy to analyze conformational changes upon binding to lipid membranes or bacterial cells.

Mechanism of Action

Process

The mechanism of action for EC-hepcidin3 involves two primary pathways:

  1. Antimicrobial Activity: It disrupts bacterial membranes directly, leading to cell death.
  2. Immunomodulation: It influences immune responses by modulating inflammatory pathways and promoting the sequestration of iron .

Data

Studies have shown that EC-hepcidin3 exhibits activity against various pathogens commonly found in aquaculture settings, highlighting its potential as a natural antibiotic alternative.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically around 2-4 kDa depending on modifications.
  • Solubility: Highly soluble in aqueous solutions due to its charged amino acid residues.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may be sensitive to extreme pH or temperature.
  • Activity Spectrum: Effective against Gram-positive and Gram-negative bacteria.

Relevant analyses include stability tests under varying conditions and assessments of antibacterial efficacy using minimum inhibitory concentration assays .

Applications

Scientific Uses

EC-hepcidin3 has several promising applications:

Molecular Characterization and Phylogenetic Analysis of EC-hepcidin3

Genomic Architecture and Transcriptional Regulation

Identification of EC-hepcidin3 in Epinephelus coioides

EC-hepcidin3 was identified through transcriptomic analysis of Epinephelus coioides (orange-spotted grouper) larvae challenged with Vibrio alginolyticus. High-throughput RNA sequencing revealed significant upregulation of this hepcidin isoform at 24 hours post-infection, coinciding with peak immune activation. The complete cDNA sequence spans 756 bp, featuring a 270 bp open reading frame (ORF) encoding an 89-amino acid prepropeptide. This includes a 24-residue signal peptide, a 40-residue prodomain, and a 25-residue mature peptide. The liver exhibited the highest basal expression, consistent with hepcidin’s role as a liver-expressed antimicrobial peptide (LEAP-1) [8] [4].

Genomic DNA Structure: Intron-Exon Organization

The genomic locus of EC-hepcidin3 follows the conserved tripartite structure of vertebrate hepcidin genes, comprising three exons interrupted by two introns. Exon 1 encodes the 5′ untranslated region (UTR) and signal peptide; Exon 2 covers the prodomain; and Exon 3 harbors the mature peptide and 3′ UTR. The intron phases (Phase 0 for Intron 1 and Phase 2 for Intron 2) align with teleost hepcidin orthologs, suggesting evolutionary conservation in splicing mechanisms. This organization facilitates post-translational cleavage to generate bioactive peptides [4] [10].

Promoter Region Analysis: Transcription Factor Binding Motifs

The 1.5 kb promoter region upstream of the EC-hepcidin3 transcription start site contains canonical motifs responsive to immune and iron signals:

  • STAT3-binding sites: Mediate interleukin-6 (IL-6)-induced expression during inflammation.
  • BMP-responsive elements (SMAD1/5/9): Regulate bone morphogenetic protein (BMP)-driven transcription in iron overload.
  • HAMP motifs: Bind hepatocyte nuclear factors (HNFs) for liver-specific expression.
  • Antioxidant response elements (AREs): Link oxidative stress to hepcidin upregulation [6].

Table 1: Key Transcription Factor Motifs in the EC-hepcidin3 Promoter

MotifConsensus SequenceBiological TriggerFunction
STAT3TT(N)₄AAIL-6, InflammationImmune response activation
BMP-REGCCGNCIron overloadIron homeostasis regulation
HNF4αAGGTCATissue specificityLiver-specific expression
ARETGACNNNGCOxidative stressAntioxidant defense linkage

Sequence Homology and Evolutionary Conservation

Comparative Analysis with Teleost and Mammalian Hepcidins

EC-hepcidin3 shares highest sequence identity with teleost HAMP2-type hepcidins:

  • 78% identity with Bostrychus sinensis hepcidin.
  • 72% identity with Channa maculata hepcidin.
  • 65% identity with Zanclus cornutus Zc-hepc1.In contrast, it shows only 35% identity with human hepcidin-25, primarily due to divergent N-terminal sequences. The mature peptide region (residues 65–89) retains higher conservation, especially the eight cysteine residues critical for structural stability [4] [10].

Table 2: Sequence Identity of Mature EC-hepcidin3 Across Species

SpeciesHepcidin TypeAmino Acid Identity (%)Key Functional Residues Conserved?
Bostrychus sinensisHAMP278%Yes (8 cysteines, Q-S/I-H-L motif)
Channa maculataHAMP272%Yes (8 cysteines)
Zanclus cornutusZc-hepc165%Yes (8 cysteines)
Homo sapiensHAMP135%Partial (6 cysteines)

Structural Motifs: Four-Cysteine Disulfide Bond Configuration

The mature EC-hepcidin3 peptide contains eight cysteine residues forming four disulfide bonds. NMR-based modeling confirms a β-hairpin fold stabilized by bonds between Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, and Cys5–Cys7. This configuration is identical to human hepcidin-25 and teleost HAMP2 orthologs, enabling structural mimicry. The "Q-S/I-H-L" motif near the N-terminus is conserved in Acanthopterygii fish and functions in iron sensing [6] [9] [10].

Phylogenetic Relationships Within HAMP2-Type Hepcidins

Maximum-likelihood phylogenetic analysis clusters EC-hepcidin3 within the HAMP2 clade of teleost hepcidins, which diverged from mammalian HAMP1 after the teleost-specific genome duplication (~320 MYA). Key evolutionary features:

  • Acanthopterygii-specific radiation: EC-hepcidin3 groups with Larimichthys crocea and Oplegnathus fasciatus hepcidins, sharing a common ancestor ~150 MYA.
  • HAMP2 conserved synteny: Flanked by FAM198B and SLC48A1 genes in Epinephelus coioides, mirroring genomic loci in Danio rerio.
  • Functional divergence: HAMP2 hepcidins retain stronger antimicrobial activity than HAMP1 isoforms, evidenced by positive selection in the prodomain [4] [10].

Table 3: Evolutionary Divergence of Hepcidin Clades

CladeRepresentative SpeciesKey Sequence MotifsPrimary Function
Teleost HAMP2Epinephelus coioidesQ-S/I-H-L, 8 cysteinesAntimicrobial defense
Teleost HAMP1Danio rerioR-S-H-L, 8 cysteinesIron regulation
Mammalian HAMPHomo sapiensD-I-T-H, 8 cysteinesIron regulation
Avian HAMPGallus gallusAbsentAbsent (pseudogenized)

Chemical Compounds Mentioned

  • EC-hepcidin3 (Epinephelus coioides hepcidin isoform 3)
  • Hepcidin-25 (Human mature hepcidin)
  • Zc-hepc1 (Zanclus cornutus hepcidin)
  • LEAP-1 (Liver-expressed antimicrobial peptide)

Properties

Product Name

EC-hepcidin3

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